

In-depth Spectral Analysis of 1,3-Dimethylimidazolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylimidazolidine

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This technical guide provides a comprehensive overview of the spectral data for **1,3-Dimethylimidazolidine** (CAS No. 14103-77-6), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of **1,3-Dimethylimidazolidine** is supported by a combination of spectroscopic techniques. The key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Spectral Data

No publicly available experimental ^1H NMR data was found for **1,3-Dimethylimidazolidine**.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is referenced from a study by F. A. Anet and I. Yavari.^[1]

Chemical Shift (δ) ppm	Carbon Assignment
Data not available in search results	C2 (Methylene)
Data not available in search results	C4/C5 (Methylene)
Data not available in search results	N-CH ₃ (Methyl)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectral Data

No publicly available experimental IR absorption data was found for **1,3-Dimethylimidazolidine**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass Spectral Data

No publicly available experimental mass spectrum fragmentation data was found for **1,3-Dimethylimidazolidine**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid sample like **1,3-Dimethylimidazolidine**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).

Procedure:

- **Sample Preparation:** A small amount of **1,3-Dimethylimidazolidine** is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and proton-decoupled spectra are typically acquired to simplify the spectrum.
- **Data Processing:** The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,3-Dimethylimidazolidine**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of **1,3-Dimethylimidazolidine** between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are placed in the sample holder of the FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is detected. An interferogram is generated.
- **Data Processing:** The interferogram is converted into an IR spectrum (transmittance vs. wavenumber) via a Fourier transform. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,3-Dimethylimidazolidine**.

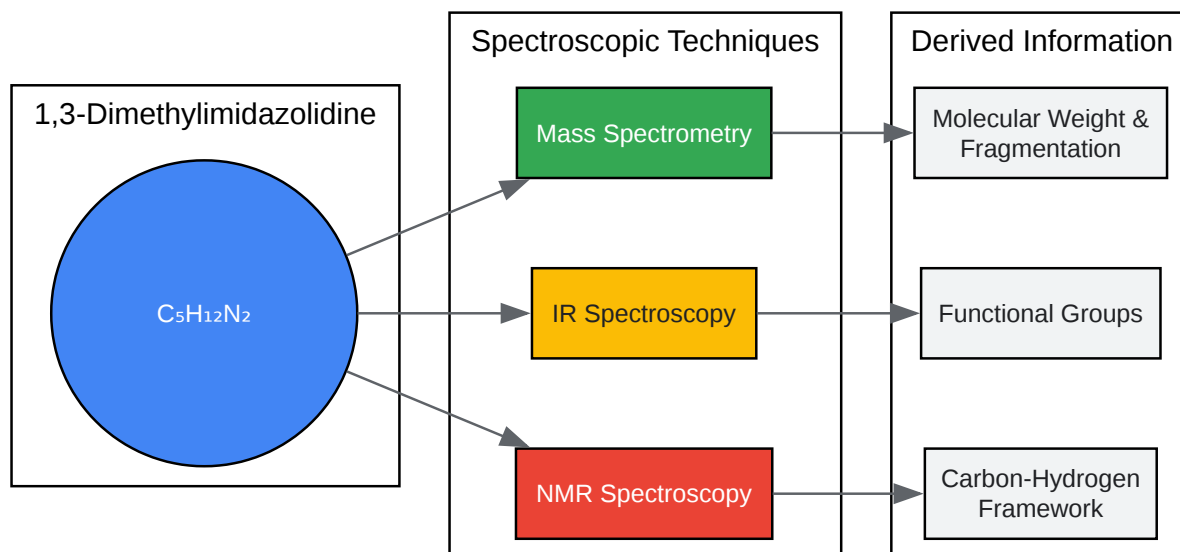
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure:

- **Sample Introduction:** A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated **1,3-Dimethylimidazolidine** then enters the ion source of the mass spectrometer.
- **Ionization:** In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.
- **Mass Analysis:** The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation and Visualization

The relationship between the different spectroscopic methods and the structural information they provide for **1,3-Dimethylimidazolidine** can be visualized as a logical workflow.



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Caption: Workflow of Spectroscopic Analysis for **1,3-Dimethylimidazolidine**.

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References

- 1. 1,3-Dimethylimidazolidine | $C_5H_{12}N_2$ | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Spectral Analysis of 1,3-Dimethylimidazolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15366825#1-3-dimethylimidazolidine-spectral-data-nmr-ir-ms]

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